molecular formula C8H12N2O3 B1356600 Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester CAS No. 917202-03-0

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester

Cat. No.: B1356600
CAS No.: 917202-03-0
M. Wt: 184.19 g/mol
InChI Key: PFRHQLSSLNLGFG-UHFFFAOYSA-N
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Description

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The hydroxy and ester groups can also participate in various chemical interactions, modulating the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-2-carboxylic acid ethyl ester
  • 1-Methyl-1H-imidazole-2-acetic acid
  • 1-Methyl-1H-imidazole-2-carboxylic acid

Comparison: Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding.

Properties

IUPAC Name

ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRHQLSSLNLGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590467
Record name Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917202-03-0
Record name Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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